3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
This compound features a tetrahydroquinazolin-4-one core with a 2-sulfanylidene (thione) group at position 2 and a substituted phenyl group at position 2. The phenyl group is connected via a piperazine-1-carbonyl linker, which is further substituted with a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
3-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-23-9-5-4-8-22(23)28-14-16-29(17-15-28)24(31)18-10-12-19(13-11-18)30-25(32)20-6-2-3-7-21(20)27-26(30)34/h2-13,20H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCFEYYDCZRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5C=CC=CC5=NC4=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains a2-methoxyphenylpiperazine moiety, which is known to interact with serotonin receptors and monoamine neurotransmitters .
Mode of Action
The compound’s interaction with its targets involves the inhibition of reuptake and induction of the release of monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines. The compound produces somewhat similar effects, although it is much less potent.
Biochemical Pathways
The affected pathways are primarily those involving serotonin receptors and monoamine neurotransmitters . The compound’s action on these targets can lead to changes in mood and behavior, as these neurotransmitters play a crucial role in regulating these functions.
Pharmacokinetics
Compounds with a similar structure, such as para-methoxyphenylpiperazine, are known to be metabolized in the liver and excreted renally. These properties can impact the compound’s bioavailability and its overall effect on the body.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Substituent Effects on Key Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and how can reaction conditions be standardized?
- Methodology :
- A multi-step synthesis is typically employed, starting with the formation of the quinazolinone core followed by functionalization with the 2-methoxyphenylpiperazine moiety. Key steps include nucleophilic substitution and carbonyl coupling reactions .
- Temperature control (e.g., 60–80°C for amide bond formation), solvent selection (DMF or dichloromethane), and catalysts (e.g., EDCI/HOBt for carbodiimide-mediated coupling) are critical for yield optimization .
- Purification requires gradient column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks. For example, the sulfanylidene group (C=S) typically appears at ~160–170 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the piperazine-quinazolinone scaffold .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to synthetic intermediates .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodology :
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT or ATP-luminescence) to distinguish direct target engagement from off-target effects .
- Dose-Response Analysis : Perform IC titrations across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent activity .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess whether discrepancies arise from rapid metabolism in certain assays .
Q. How does the 2-methoxyphenylpiperazine moiety influence receptor binding selectivity?
- Methodology :
- Molecular Docking : Simulate interactions with serotonin (5-HT) or dopamine D receptors using software like AutoDock Vina. The methoxy group may enhance π-stacking with aromatic residues in binding pockets .
- Comparative SAR Studies : Synthesize analogs (e.g., 3-chlorophenyl or 4-fluorophenyl substitutions) and test affinity via radioligand binding assays. For example, 2-methoxy substitution reduces steric hindrance compared to bulkier groups .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The sulfanylidene group may increase solubility but reduce metabolic stability .
- Molecular Dynamics (MD) Simulations : Analyze stability of the compound in aqueous vs. membrane environments (GROMACS/NAMD) to predict tissue distribution .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity during the introduction of the piperazine-carbonyl group?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., sulfanylidene sulfur) with tert-butyloxycarbonyl (Boc) to direct coupling to the phenyl ring .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., over-alkylation) by accelerating reaction kinetics under controlled microwave conditions (100°C, 30 min) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodology :
- X-ray Diffraction (XRD) : Compare crystal lattice parameters (e.g., monoclinic vs. orthorhombic) to identify polymorphs affecting solubility .
- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect amorphous vs. crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
